N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-9-10-24-17(14-6-11-25-13-14)12-19-26(22,23)16-4-2-15(3-5-16)20-8-1-7-18-20/h1-8,11,13,17,19,21H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTXXTQRXZPJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, with the CAS number 2034616-86-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.5 g/mol. Its structure includes a pyrazole ring, a benzenesulfonamide moiety, and a thiophene ring, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2034616-86-7 |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biological processes, similar to other sulfonamide derivatives.
- Antiviral Activity : Research indicates potential antiviral properties, particularly against RNA viruses, possibly through interference with viral replication mechanisms.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related N-heterocycles have shown effectiveness against Hepatitis C virus (HCV), with IC50 values demonstrating significant inhibition of NS5B RNA polymerase activity . The compound's structure suggests it may have similar effects.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various bacterial strains. Data indicate that it exhibits moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.08 - 62.16 |
| Escherichia coli | 62.5 - 125 |
Cytotoxicity and Safety Profile
Cytotoxicity assays are essential for determining the safety profile of new compounds. Initial findings suggest that this compound has a favorable cytotoxicity profile in vitro, with low toxicity observed in human cell lines.
Case Studies
Several case studies have documented the efficacy of compounds structurally related to this compound:
- Study on Antiviral Efficacy : A study demonstrated that derivatives showed significant antiviral activity against HCV with IC50 values ranging from 30 to 35 µM .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting MIC values that indicate potential therapeutic use in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares structural motifs with several sulfonamide-pyrazole derivatives documented in recent patents and synthetic studies. Key analogues include:
A. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences: Chromenone and pyrazolopyrimidine core vs. pyrazole-thiophene-ethyl chain.
- Physical Properties :
B. Triarylpyrazole Sulfonamides ()
Examples include: 1. N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) - Structural Differences: - Methoxyphenyl and pyridinyl groups vs. thiophene and hydroxyethoxy groups. - Methylbenzenesulfonamide vs. unsubstituted benzenesulfonamide. - Physical Properties: - MP: 118–180°C (range across analogues). - LC-MS data confirm molecular weights (e.g., 1f: Calc. 524.6, Obs. 525.2 [M+H]+) .
C. N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide ()
- Structural Differences: Quinoline core with tetrahydrofuran and pyrrolidine substituents vs. pyrazole-thiophene-ethyl chain. Chlorophenyl and cyano groups enhance electrophilicity compared to the hydroxyethoxy-thiophene moiety.
Key Comparative Data
Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
